Zoanthusterone

Description

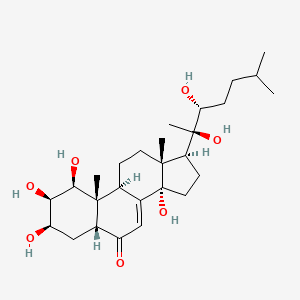

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O7 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(1S,2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-1,2,3,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-14(2)6-7-21(30)26(5,33)20-9-11-27(34)16-12-18(28)17-13-19(29)22(31)23(32)25(17,4)15(16)8-10-24(20,27)3/h12,14-15,17,19-23,29-34H,6-11,13H2,1-5H3/t15-,17-,19+,20-,21+,22+,23+,24+,25+,26+,27+/m0/s1 |

InChI Key |

IWDRHBXSOJSTLO-QEKQCLLNSA-N |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3([C@@H]([C@@H]([C@@H](C4)O)O)O)C)C)O)O)O |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(C(C(C(C4)O)O)O)C)C)O)O)O |

Synonyms |

zoanthusterone |

Origin of Product |

United States |

Table of Mentioned Compounds

| Compound Name |

|---|

| 20-hydroxyecdysone (B1671079) |

| 20-hydroxyecdysone 2-acetate |

| 2-deoxy-20-hydroxyecdysone (B190948) |

| Ajugasterone C |

| Dacryhainansterone |

| Ecdysone (B1671078) |

| Inokosterone |

| Integristerone A 25-acetate |

| Ponasterone A |

| Viticosterone E |

| Zoanthusterone |

Isolation and Structural Elucidation of Zoanthusterone

Spectroscopic Approaches for Structure Determination

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide crucial information about the functional groups present in a molecule and its electronic system, respectively. For a complex steroid-like molecule such as zoanthusterone, these techniques offer the initial clues to its chemical nature.

Infrared (IR) Spectroscopy probes the vibrations of molecular bonds. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing them to stretch or bend. The IR spectrum of this compound would be expected to display absorptions indicative of its core ecdysteroid structure. Key absorptions would include a strong, broad band for hydroxyl (-OH) groups and sharp, strong peaks for carbonyl (C=O) groups. nobraintoosmall.co.nzspectroscopyonline.com

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching, H-bonded | 3200-3550 | Strong, Broad |

| Carbonyl (C=O) | Stretching (Ketone) | 1710-1720 | Strong |

| Alkene (C=C) | Stretching | 1630-1680 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for identifying conjugated systems. Molecules with conjugated π systems, such as enones (a conjugated alkene and ketone), have smaller energy gaps for π-π* transitions, resulting in absorption at longer wavelengths. libretexts.orgijnrd.org The UV spectrum of this compound would be dominated by absorptions from any conjugated systems within its steroidal framework.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption for this compound Chromophores

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Ketone (C=O) | n → π* | ~270-300 |

Stereochemical Assignment and Absolute Configuration Determination

While techniques like IR and basic NMR can help establish the molecular formula and connectivity of a compound, determining its three-dimensional structure—or stereochemistry—requires more advanced methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating detailed molecular structures. utah.eduleibniz-fmp.de While basic 1D NMR provides information on the types and number of protons and carbons, advanced 2D NMR experiments are essential for determining the relative stereochemistry of chiral centers. longdom.orgnumberanalytics.com

For a molecule like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital. The NOESY experiment detects correlations between nuclei that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. wordpress.com By observing cross-peaks in a NOESY spectrum, chemists can deduce the spatial proximity of different protons. This information allows for the assignment of the relative configuration of substituents on the steroid's ring system, establishing whether they are on the same face (cis) or opposite faces (trans) of the molecule. wordpress.comcaltech.edu

X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of a crystalline compound. researchgate.net This technique involves irradiating a single, high-quality crystal of the substance with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise three-dimensional location of every atom. researchgate.netespol.edu.ec

The structure of the related compound, zoanthamine (B1237179), was first elucidated through X-ray diffraction analysis, which confirmed its relative stereochemistry. caltech.eduespol.edu.ec For this compound, obtaining a suitable crystal would allow for a similar analysis. The resulting data would not only confirm the connectivity and relative stereochemistry but would also establish its absolute configuration, providing a definitive structural assignment. researchgate.netacs.org This method is considered the most powerful technique for determining atomic-level resolution of a molecule's structure. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 20-hydroxyecdysone (B1671079) |

| Ponasterone A |

| Zoanthamine |

Biosynthetic Pathways of Zoanthusterone

Precursor Incorporation Studies and Isotopic Labeling

To date, no specific biosynthetic studies involving precursor incorporation or isotopic labeling have been published for zoanthusterone or other ecdysteroids within zoantharians. espol.edu.ec Such studies are fundamental to definitively trace the metabolic route from a starting precursor to the final natural product.

Isotopic labeling is a powerful technique used to track the journey of an atom or molecule through a reaction or a metabolic pathway. wikipedia.org The process involves "labeling" a potential precursor molecule by replacing one or more of its atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes. wikipedia.orgcea.fr This labeled precursor is then introduced to the organism, and the resulting products are analyzed. wikipedia.org Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the presence and position of these isotopes in the final molecule, thereby confirming the precursor-product relationship and revealing the sequence of biochemical transformations. wikipedia.orgsigmaaldrich.com

In the context of this compound, such an experiment would likely involve feeding the Zoanthus species with isotopically labeled cholesterol. nih.govcambridge.org Since arthropods, which also produce ecdysteroids, cannot synthesize cholesterol de novo, they must acquire it from their diet, making it the primary precursor. nih.gov Similar feeding experiments have been successfully used to investigate phytoecdysteroid biosynthesis in plant tissue cultures, where labeled precursors were efficiently converted into various ecdysteroids, helping to map the enzymatic steps. nih.gov The absence of such data for zoantharians means any proposed pathway is currently inferential.

Hypothesized Biosynthetic Routes for Ecdysteroids in Zoantharians

While direct evidence is lacking for zoantharians, the biosynthetic route for ecdysteroids is highly conserved in insects and crustaceans and is considered the most probable model for this compound formation. espol.edu.ecnih.gov This pathway begins with cholesterol, which arthropods must obtain from external sources. nih.gov

The established pathway involves a series of enzymatic modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes, collectively known as the "Halloween genes". researchgate.net

The Hypothesized Pathway:

Initial Modification : The pathway starts with cholesterol, which is converted to 7-dehydrocholesterol (B119134) (7dC). researchgate.net

The "Black Box" : Following the formation of 7dC, a series of uncharacterized oxidative steps occur, referred to as the "Black Box". This leads to the creation of a key intermediate, 5β-diketol. researchgate.net

Terminal Hydroxylations : A sequence of hydroxylation reactions, catalyzed by the Halloween enzymes, completes the synthesis. In insects, these enzymes act in a specific order to convert the intermediate into ecdysone (B1671078), which is then converted to the more active 20-hydroxyecdysone (B1671079) (20E) in peripheral tissues. researchgate.net

The table below summarizes the key enzymes from the arthropod pathway, which are hypothesized to have analogous functions in zoantharians.

| Enzyme (Halloween Gene) | Encoded Protein | Function | Reference |

| Phantom (Phm) | CYP306A1 | Catalyzes C-25 hydroxylation | researchgate.net |

| Disembodied (Dib) | CYP302A1 | Catalyzes C-22 hydroxylation | researchgate.net |

| Shadow (Sad) | CYP315A1 | Catalyzes C-2 hydroxylation | researchgate.net |

| Shade (Shd) | CYP314A1 | Catalyzes C-20 hydroxylation (Ecdysone to 20E) | researchgate.net |

Enzymatic Mechanisms and Key Biosynthetic Intermediates

The core of the hypothesized biosynthetic machinery for this compound involves cytochrome P450 monooxygenases. These enzymes are responsible for the sequential hydroxylation of the sterol skeleton, which is the defining feature of ecdysteroid synthesis. researchgate.net Key intermediates in this proposed pathway include cholesterol, 7-dehydrocholesterol, and ecdysone. cambridge.orgresearchgate.netmdpi.com

While the general pathway is likely conserved, zoantharians may possess unique enzymatic capabilities leading to the diverse array of ecdysteroids found in these organisms. For instance, a proposed biosynthetic conversion has been outlined for ecdysonelactones, another class of ecdysteroids found in the zoantharian Antipathozoanthus hickmani. mdpi.com This proposed mechanism involves the acetylation of the hydroxyl group at the C-2 or C-3 position of an ecdysone precursor, followed by an enzyme-catalyzed cyclization to form a distinctive γ-lactone ring. mdpi.comespol.edu.ec This suggests that zoantharians may have evolved specific enzymes to modify the basic ecdysteroid structure, a process not observed in arthropods. mdpi.com

The isolation of this compound from a Zoanthus species occurred alongside several other known ecdysteroids. acs.orgresearchgate.net These co-occurring compounds could represent precursors, metabolites, or products of parallel biosynthetic pathways.

| Compound Name | Reference |

| Ponasterone A | acs.org, researchgate.net |

| 20-hydroxyecdysone 2-acetate | acs.org, researchgate.net |

| Viticosterone E | acs.org, researchgate.net |

| Integristerone A 25-acetate | acs.org, researchgate.net |

| 2-deoxy-20-hydroxyecdysone (B190948) | acs.org, researchgate.net |

| Ecdysone | acs.org, researchgate.net |

| Ajugasterone C | acs.org, researchgate.net |

| Dacryhainansterone | acs.org, researchgate.net |

| Inokosterone | acs.org, researchgate.net |

| 20-hydroxyecdysone | acs.org, researchgate.net |

Role of Associated Microorganisms and Symbionts in Ecdysteroid Biogenesis

Zoantharians are host to a rich and diverse community of microorganisms, including symbiotic dinoflagellates of the genus Symbiodinium (often called zooxanthellae). espol.edu.ecnih.govcaltech.edu There is a growing body of evidence suggesting that these associated microbes may be the true producers of, or contributors to, the biosynthesis of many natural products isolated from their invertebrate hosts. espol.edu.ecnih.govresearchgate.net

While direct proof is still needed, it is hypothesized that these symbionts could be involved in ecdysteroid biogenesis. espol.edu.ec This is particularly plausible given that the host may lack the complete enzymatic machinery for sterol synthesis. espol.edu.ec The dinoflagellate symbionts are known to play a crucial role in the biosynthesis of other secondary metabolites found in zoanthids. caltech.edu For example, the structural similarity between zoanthamine (B1237179) alkaloids (found in the host) and zooxanthellamine (found in the symbiont) strongly suggests a biosynthetic role for the algae. caltech.edu It is therefore conceivable that a similar symbiotic relationship exists for the production of this compound and other ecdysteroids, where the symbiont may provide the initial sterol precursors or perform key enzymatic transformations. However, further studies are required to confirm this hypothesis. espol.edu.ec

Biological Activities and Molecular Mechanisms of Action of Zoanthusterone

Interactions with Arthropod Ecdysteroid Receptors

Ecdysteroids are crucial hormones that regulate developmental processes in arthropods, primarily through their interaction with the ecdysone (B1671078) receptor (EcR). mdpi.comresearchgate.net The EcR, a member of the nuclear receptor superfamily, forms a heterodimer with the ultraspiracle protein (USP) to create a functional receptor complex. nih.gov This EcR/USP complex then binds to specific DNA sequences, known as ecdysone response elements, to regulate the transcription of genes involved in molting and metamorphosis. mdpi.comresearchgate.netljmu.ac.uk

The binding affinity of a compound to the EcR/USP complex is a key determinant of its molting hormonal activity. nih.gov Studies on various ecdysteroids have revealed that their potency in inducing a hormonal response correlates with their binding affinity to the ecdysteroid receptor. eje.cz For instance, the potent ecdysteroid ponasterone A exhibits a dramatically increased binding affinity to the EcR when USP is present, highlighting the importance of the heterodimeric complex in ligand binding. nih.gov While direct quantitative binding data for Zoanthusterone to specific arthropod EcR/USP complexes is not extensively detailed in the reviewed literature, its classification as an ecdysteroid implies that it likely interacts with this receptor system to exert its biological effects in arthropods. The structural characteristics of ecdysteroids, including the polyhydroxylated steroid core, are recognized by the ligand-binding domain of the EcR. nih.gov

Modulation of Molting Processes (Invertebrate Models)

The primary and most well-documented biological role of ecdysteroids in invertebrates is the regulation of molting, or ecdysis. eje.cz This process is essential for the growth and development of arthropods. mdpi.com The binding of ecdysteroids to the EcR/USP heterodimer triggers a cascade of gene expression that orchestrates the complex series of events leading to the shedding of the old exoskeleton and the formation of a new one. researchgate.netmdpi.com

Given that this compound is an ecdysteroid, it is expected to modulate molting processes in susceptible invertebrate species. The introduction of phytoecdysones, which are plant-derived ecdysteroids, into the diet of certain insects has been shown to cause growth disorders and mortality by disrupting the normal hormonal control of molting. eje.cz This suggests that compounds like this compound could act as endocrine disruptors in some invertebrates by inappropriately activating the ecdysone receptor signaling pathway. mdpi.com The specific effects of this compound on the molting of various invertebrate models would depend on factors such as the binding affinity to the respective EcR isoforms and the metabolic pathways for ecdysteroid inactivation within the organism.

In Vitro Cellular Assays for Pharmacological Relevance (Excluding Human Clinical Data)

Beyond its role in invertebrate endocrinology, this compound and related compounds have been investigated for their potential pharmacological applications in various in vitro cellular models. These studies have unveiled a range of activities, including antiviral, anti-inflammatory, antioxidant, and neuroprotective effects.

Antiviral Activity (e.g., Dengue Virus) and Proposed Mechanisms

Several studies have highlighted the potential of ecdysones, the class of compounds to which this compound belongs, as antiviral agents, particularly against the Dengue virus (DENV). researchgate.net Bioassay-guided fractionation of extracts from Zoanthus species has led to the isolation of ecdysones that exhibit antiviral activity against DENV-2. researchgate.net

The proposed mechanisms of antiviral action for compounds targeting DENV often involve interference with various stages of the viral life cycle. nfid.org These can include:

Blocking viral entry: Some antiviral agents prevent the virus from attaching to or entering host cells. nfid.orgnih.gov This can be achieved by targeting viral envelope proteins or host cell receptors. nih.gov

Inhibiting viral replication: Many antivirals target viral enzymes essential for replication, such as the viral polymerase or protease. nih.govmdpi.com Inhibition of the NS2B/NS3 protease complex, for example, disrupts the processing of the viral polyprotein, which is crucial for the formation of functional viral proteins. mdpi.com

Interfering with viral assembly and release: Some compounds can hinder the proper assembly of new viral particles or their release from the infected cell. nfid.org

While the precise mechanism of this compound's anti-Dengue activity is not fully elucidated, research on other ecdysones suggests that they may impair DENV RNA replication by blocking the viral polymerase channel. researchgate.net Another potential mechanism for antiviral activity by related compounds is the inhibition of host endoplasmic reticulum α-glucosidase enzymes, which leads to misfolding of viral glycoproteins and a reduction in the secretion of infectious virions. nih.gov

Table 1: Antiviral Activity of Ecdysones Against Dengue Virus

| Compound | Virus Serotype | EC50 (µM) | Selectivity Index (CC50/EC50) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Zoanthone A | DENV-2 | 19.61 ± 2.46 | 36.7 | Impairment of DENV RNA replication by blocking the viral polymerase channel | researchgate.net |

| Ecdysone 42 | DENV-1 | 15.70 ± 2.36 | High | Impairment of DENV RNA replication by blocking the viral polymerase channel | researchgate.net |

| Ecdysone 42 | DENV-3 | 9.48 ± 0.24 | High | Impairment of DENV RNA replication by blocking the viral polymerase channel | researchgate.net |

| Ecdysone 42 | DENV-4 | 12.15 ± 1.22 | High | Impairment of DENV RNA replication by blocking the viral polymerase channel | researchgate.net |

Anti-inflammatory Effects in Cellular Models

Inflammation is a complex biological response involving various cellular and molecular mediators. journalajrb.com In vitro assays are commonly used to screen for the anti-inflammatory potential of natural products. journalajrb.comresearchgate.net These assays often measure the inhibition of processes like protein denaturation, which is associated with inflammatory disorders, or the stabilization of cellular membranes. researchgate.netjpionline.org

Zoanthamine (B1237179) alkaloids, a class of compounds also found in Zoanthus species, have demonstrated anti-inflammatory activity in microglia BV-2 cells, a model used for neuroinflammatory studies. espol.edu.ec These compounds showed significant inhibitory effects on the generation of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators in inflammatory processes. espol.edu.ec The dysregulation of inflammatory mediators such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and transcription factors like NF-κB is a hallmark of chronic inflammation. journalajrb.com Phytochemicals often exert their anti-inflammatory effects by modulating these pathways. frontiersin.orgmdpi.com For instance, some natural compounds have been shown to decrease the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com While direct data on this compound's anti-inflammatory activity is limited, the findings for related compounds from the same biological source suggest a potential for such properties.

Table 2: Common In Vitro Assays for Anti-inflammatory Activity

| Assay | Principle | Reference |

|---|---|---|

| Protein Denaturation Inhibition | Measures the ability of a compound to prevent the heat-induced denaturation of proteins like albumin. | researchgate.netmdpi.com |

| Membrane Stabilization | Assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity- or heat-induced lysis, which is analogous to lysosomal membrane stabilization. | mdpi.com |

| Enzyme Inhibition (COX/LOX) | Determines the inhibitory effect of a compound on the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory pathway. | journalajrb.comresearchgate.net |

| Nitric Oxide (NO) Scavenging | Measures the ability of a compound to scavenge nitric oxide, a pro-inflammatory mediator. | espol.edu.ec |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. researchgate.net The antioxidant potential of natural compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals or inhibit lipid peroxidation. ajol.infoptfarm.pl

Table 3: Antioxidant Activity Categories Based on DPPH Assay

| IC50 Value (µg/mL) | Antioxidant Activity | Reference |

|---|---|---|

| < 50 | Very Strong | researchgate.net |

| 50 - 100 | Strong | |

| 101 - 150 | Moderate | |

| > 150 | Weak |

Neuroprotective Potentials

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. unibo.it Consequently, there is a significant interest in identifying neuroprotective compounds that can mitigate neuronal damage. nih.gov In vitro models, such as neuronal cell lines like SH-SY5Y, are commonly used to screen for neuroprotective effects against various insults, including oxidative stress induced by agents like hydrogen peroxide (H2O2). mdpi.comnih.gov

Several zoanthamine alkaloids isolated from Zoanthus vietnamensis have demonstrated neuroprotective activity. acs.org Specifically, some of these compounds were found to protect against paclitaxel-induced neurite damage and oxaliplatin-induced oxidative stress in neuronal models. acs.org The mechanisms underlying neuroprotection can be multifaceted, involving the reduction of oxidative stress, inhibition of apoptosis, and modulation of inflammatory responses within the nervous system. unibo.itnih.gov While direct evidence for the neuroprotective potential of this compound is still emerging, the documented activities of related compounds from the same genus provide a strong rationale for further investigation in this area. acs.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The exploration of the structure-activity relationships (SAR) of this compound and its related ecdysteroid analogs provides critical insights into the molecular features required for their biological effects. By systematically modifying the chemical structure of these compounds and evaluating the resultant changes in their biological potency, researchers can identify the key functional groups and structural motifs that govern their activity. Much of the specific SAR data for ecdysteroids isolated from Zoanthus species comes from studies on their antiviral properties, particularly against the dengue virus.

Impact of Structural Modifications on Biological Potency

A pivotal study investigating the anti-dengue virus activity of 14 ecdysteroids isolated from a Zoanthus species provided significant data on how structural variations affect potency. researchgate.net This research involved the isolation of a new compound, zoanthone A, alongside 13 known ecdysteroids, which were all evaluated for their ability to inhibit dengue virus type 2 (DENV-2). researchgate.netnih.gov

The biological activity was found to be highly dependent on the hydroxylation pattern of the steroid nucleus and the nature of the side chain. For instance, ajugasterone C, which possesses hydroxyl groups at positions C-2, C-3, C-11, C-14, C-20, and C-22, was identified as one of the most potent compounds. ontosight.aimdpi.com It exhibited significant activity not only against DENV-2 but also against DENV-1, DENV-3, and DENV-4, with EC50 values of 15.70 µM, 9.48 µM, and 12.15 µM, respectively. researchgate.netmdpi.com

In contrast, the new compound zoanthone A, which has a different substitution pattern, showed potent activity against DENV-2 with an EC50 value of 19.61 µM. researchgate.netnih.govcancer.gov Another compound from the study, pterosterone, also demonstrated notable activity with an EC50 of 10.05 µM against DENV-2. espol.edu.ec The absence or modification of specific hydroxyl groups can lead to a significant reduction or complete loss of activity. For example, the removal of the C-2 hydroxyl group in 2-deoxy-20-hydroxyecdysone (B190948) impacts its biological profile. Similarly, modifications to the side chain, such as the acetylation seen in integristerone A 25-acetate, alter the compound's potency. ecdybase.orgknapsackfamily.com

The table below summarizes the anti-dengue virus activity of selected ecdysteroids from Zoanthus species, illustrating the impact of their structural differences.

Table 1: Anti-Dengue Virus (DENV-2) Activity of Ecdysteroids from Zoanthus spp.

| Compound Name | Key Structural Features | EC50 (µM) against DENV-2 |

| Ajugasterone C | 2β,3β,11α,14,20,22R-Hexahydroxy-5β-cholest-7-en-6-one | Potent (EC50 for DENV-3 is 9.48 µM) researchgate.netmdpi.com |

| Pterosterone | Structure similar to 20-hydroxyecdysone (B1671079) | 10.05 espol.edu.ec |

| Zoanthone A | New ecdysone structure | 19.61 researchgate.netnih.gov |

| 20-Hydroxyecdysone | Standard ecdysteroid structure | Less potent than analogs nih.govglentham.com |

Identification of Pharmacophore Elements

Through the analysis of active and inactive analogs, the essential pharmacophore for the anti-dengue activity of these ecdysteroids can be proposed. A pharmacophore defines the crucial spatial and electronic features of a molecule that are necessary to interact with a specific biological target, in this case, likely the DENV NS5 polymerase. researchgate.netmdpi.com

The key elements of the ecdysteroid pharmacophore derived from these studies include:

A Rigid Steroid Nucleus: The characteristic four-ring (A, B, C, D) steroid core provides the fundamental scaffold for the molecule. The presence of a 7-en-6-one system in the B-ring is a common feature among active compounds. nih.govontosight.ai

Specific Hydroxylation Pattern: The stereochemistry and position of hydroxyl (-OH) groups on the steroid nucleus are critical. The presence of hydroxyls at C-2, C-3, and C-14 appears to be particularly important for activity. ontosight.ai The potent activity of ajugasterone C suggests that an 11α-hydroxyl group also significantly enhances binding and efficacy. ontosight.airsc.org

A Hydroxylated Side Chain: A flexible side chain attached at C-17 containing multiple hydroxyl groups is a mandatory feature. The hydroxyl groups at C-20 and C-22 are consistently present in active ecdysteroids and are considered vital for interaction with the target protein. nih.govnih.gov The length and specific hydroxylation pattern of this chain modulate the potency. For example, the lack of a C-25 hydroxyl group in ponasterone A distinguishes it from 20-hydroxyecdysone and influences its activity profile. ontosight.ainih.gov

Stereochemistry: The specific 3D arrangement of the functional groups is paramount. The (22R) configuration is a common feature among potent ecdysteroids, highlighting the stereospecificity of the interaction with the biological target. ontosight.ai

Molecular docking studies have further supported this pharmacophore model, suggesting that these ecdysteroids fit into the viral polymerase's channel, thereby blocking its function and impairing viral replication. mdpi.com

Synthetic Strategies and Derivatization of Zoanthusterone

Total Synthesis Approaches to the Ecdysteroid Core

The total synthesis of the intricate ecdysteroid core, the fundamental framework of zoanthusterone, is a formidable task for organic chemists. These multi-step sequences aim to construct the complex polycyclic skeleton from simple, readily available starting materials. While a specific total synthesis for this compound has not been detailed in the provided information, the general approach to similar complex molecules, such as the zoanthamine (B1237179) alkaloids, often involves strategic bond formations and the carefully controlled introduction of stereocenters. caltech.edu For instance, the synthesis of the related marine alkaloid norzoanthamine involved an intramolecular Diels-Alder reaction to construct the AB ring system. researchgate.net Such strategies are indicative of the complex planning and execution required to assemble the ecdysteroid core.

A hypothetical synthetic sequence for an ecdysteroid core might involve:

Stereocontrolled reactions: Employing chiral catalysts or auxiliaries to ensure the correct three-dimensional arrangement of atoms, which is crucial for biological activity.

Key cyclization reactions: Utilizing powerful reactions like the Diels-Alder or intramolecular aldol (B89426) condensations to form the characteristic ring systems of the steroid nucleus.

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis, or partial chemical synthesis, offers a more direct route to novel compounds by using structurally complex natural products as starting materials. wikipedia.org This approach is particularly advantageous when the natural precursor is readily available and possesses a significant portion of the desired final structure.

In the context of this compound, related ecdysteroids isolated from the same Zoanthus species, such as ponasterone A or 20-hydroxyecdysone (B1671079), could serve as ideal precursors for derivatization. acs.orgnih.gov These compounds share the same core steroid skeleton, making them valuable starting points for chemical modification. For example, researchers have successfully synthesized derivatives of other natural products, like the ent-kaurene (B36324) diterpenoids, to enhance their biological activities. nih.gov This highlights the potential of using abundant, related ecdysteroids to generate a library of this compound derivatives for structure-activity relationship (SAR) studies.

| Precursor Compound | Potential Modification | Target Derivative |

| Ponasterone A | Introduction of specific functional groups | Novel this compound analog |

| 20-Hydroxyecdysone | Alteration of side-chain stereochemistry | Bioactivity-optimized derivative |

| Inokosterone | Selective oxidation or reduction | Functionalized ecdysteroid |

Chemical Modification and Functionalization for Enhanced Bioactivity

The chemical modification of a lead compound like this compound is a critical step in drug discovery, aimed at improving its efficacy, selectivity, and pharmacokinetic properties. This process, often referred to as functionalization, involves the introduction of new chemical groups onto the core structure. mdpi.comresearchgate.net

Strategies for the biofunctionalization of complex molecules can be broadly categorized:

Surface Modification: Introducing functional groups such as amines (-NH2) or carboxylic acids (-COOH) to the molecular surface. mdpi.com These groups can act as handles for attaching other molecules or can directly interact with biological targets. mdpi.comnih.gov

Covalent Grafting: Attaching bioactive molecules, such as peptides or other pharmacophores, to the this compound scaffold. nih.gov This can enhance target recognition and improve biological response. nih.gov

Nanoparticle Conjugation: Linking this compound to nanoparticles to improve biocompatibility and cellular uptake, potentially leading to more targeted therapeutic effects. frontiersin.org

For example, the modification of other steroids has shown that even small changes, such as the introduction of a hydroxyl group, can significantly impact biological activity. The stereoselective oxidation at the 9α position of ecdysteroids has been achieved, opening pathways to novel modified steroids. nih.gov

Challenges in Stereoselective Synthesis of Ecdysteroids

One of the most significant hurdles in the synthesis of ecdysteroids, including this compound, is controlling the stereochemistry at multiple chiral centers. The precise three-dimensional arrangement of atoms is often critical for a molecule's ability to bind to its biological target. researchgate.net

Key challenges include:

Diastereoselectivity: In reactions that can produce multiple stereoisomers, achieving a high preference for the desired isomer is often difficult. For instance, the synthesis of castasterone/ponasterone A hybrid compounds required careful stereoselective methods to obtain the correct (22R) and (22S) isomers. researchgate.net

Enantioselectivity: When synthesizing a chiral molecule from achiral starting materials, it is essential to produce one enantiomer in excess over the other. This often requires the use of sophisticated chiral catalysts or resolving agents.

Complexity of the Steroid Nucleus: The rigid, fused ring system of the ecdysteroid core can sterically hinder certain reaction pathways, making the introduction of functional groups at specific positions challenging.

The development of predictive models and advanced synthetic methodologies is an ongoing effort to address these challenges and facilitate the efficient and stereocontrolled synthesis of complex molecules like this compound. rsc.org

Analytical and Quantitation Methodologies for Zoanthusterone Research

Chromatographic Methods for Detection and Quantification in Biological Samples

Chromatographic techniques are fundamental for the separation and quantification of zoanthusterone from complex biological samples. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone method, often coupled with various detectors for enhanced sensitivity and specificity. nih.govtorontech.com

A crucial first step in the analysis of this compound from biological matrices is sample preparation. This typically involves extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound of interest and remove interfering substances like proteins, lipids, and salts. sepscience.comd-nb.inforesearchgate.net The choice of extraction method depends on the nature of the biological sample (e.g., tissue, hemolymph) and the concentration of this compound.

Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netnih.gov This allows for the effective separation of ecdysteroids based on their polarity. The retention time of this compound under specific chromatographic conditions serves as a primary identifier.

For detection and quantification, several detectors can be paired with HPLC:

Diode-Array Detector (DAD): This detector measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths. measurlabs.com It provides spectral information that can aid in the identification of this compound and assess the purity of the chromatographic peak. torontech.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers high sensitivity and selectivity. rsc.orgscripps.edu The mass spectrometer ionizes the eluted molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive identification and quantification of this compound, even at trace levels. int-res.commcgill.canih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com

The table below summarizes typical parameters for HPLC analysis of ecdysteroids, including this compound.

| Parameter | Typical Setting | Purpose |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water or methanol (B129727) and water | To elute compounds with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation and peak shape. |

| Injection Volume | 10 - 50 µL | The amount of sample introduced into the system. |

| Detection | DAD (e.g., 245 nm) or MS/MS | For identification and quantification. |

| Quantification | External or internal standard method | To determine the concentration of the analyte. |

Spectroscopic Techniques for Trace Analysis

Spectroscopic methods are indispensable for the structural elucidation and trace analysis of this compound. mdpi.comspectroscopyonline.comazolifesciences.com These techniques provide detailed information about the molecular structure and can detect the compound at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise molecular structure of compounds like this compound. caltech.edusolubilityofthings.comaocs.orgmsu.edu Both ¹H and ¹³C NMR provide data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecule's complex steroidal structure. hmdb.ca While NMR is excellent for structural confirmation, it generally has lower sensitivity compared to mass spectrometry, often requiring higher concentrations of the analyte. solubilityofthings.com

Mass Spectrometry (MS): As mentioned earlier, MS is crucial for both identification and quantification due to its high sensitivity. scripps.edunih.govnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy. Fragmentation patterns observed in MS/MS experiments provide further structural information, helping to distinguish it from other related ecdysteroids. int-res.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is often used in conjunction with HPLC (as a DAD). measurlabs.com The UV spectrum of this compound, characterized by its specific absorption maxima, can be used for preliminary identification and quantification. spectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. spectroscopyonline.comspectroscopyonline.com For this compound, this would include hydroxyl groups, ketones, and the carbon-carbon double bonds of the steroidal nucleus.

The following table outlines the application of various spectroscopic techniques in this compound research.

| Spectroscopic Technique | Information Provided | Application in this compound Research |

| NMR (¹H and ¹³C) | Detailed molecular structure, connectivity of atoms. aocs.orghmdb.ca | Structural elucidation and confirmation. caltech.edu |

| Mass Spectrometry (MS, MS/MS) | Molecular weight, elemental composition, fragmentation patterns. rsc.org | Identification, quantification, and structural confirmation. int-res.com |

| UV-Vis Spectroscopy | Electronic transitions, absorbance maxima. solubilityofthings.com | Preliminary identification and quantification, often coupled with HPLC. |

| Infrared (IR) Spectroscopy | Presence of functional groups. spectroscopyonline.com | Structural characterization. |

Computational Chemistry in Structural and Mechanistic Investigations

Computational chemistry has emerged as a valuable tool in natural product research, including the study of complex molecules like this compound. mtu.edukaust.edu.sascirp.org It complements experimental data by providing theoretical insights into molecular properties and behavior.

Structure Prediction and Refinement: Computational methods can be used to predict the three-dimensional structure of this compound. ucdavis.edu By comparing theoretically calculated NMR chemical shifts with experimental data, the proposed structure can be validated or refined. This is particularly useful for resolving ambiguities in stereochemistry.

Mechanistic Studies: Computational chemistry can be employed to investigate the potential biosynthetic pathways of this compound. ucdavis.edu By modeling enzymatic reactions and calculating reaction energies, researchers can propose plausible mechanisms for its formation within the host organism.

Spectroscopic Prediction: Theoretical calculations can predict the spectroscopic properties of this compound, such as its NMR and UV-Vis spectra. acs.org Comparing these predicted spectra with experimental results can aid in the definitive identification of the compound.

Standardization of Research Materials and Analytical Controls

The reliability and reproducibility of research findings on this compound heavily depend on the standardization of research materials and the implementation of rigorous analytical controls.

Reference Standards: The availability of a pure, well-characterized reference standard of this compound is essential for accurate quantification. This standard is used to create calibration curves for chromatographic methods and to confirm the identity of the compound in biological samples. biophytis.com

Method Validation: All analytical methods used for the quantification of this compound must be thoroughly validated according to established guidelines (e.g., ICH guidelines). europa.eu Validation parameters include:

Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of this compound over a specific range. europa.eu

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. europa.eu

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Quality Control Samples: During routine analysis, quality control (QC) samples with known concentrations of this compound should be included to monitor the performance of the analytical method.

Inter-laboratory Comparison: To ensure consistency across different research groups, inter-laboratory comparison studies, where the same samples are analyzed by multiple laboratories, can be beneficial.

By adhering to these principles of standardization and control, researchers can ensure the generation of high-quality, reliable data in the study of this compound.

Chemotaxonomic Significance of Zoanthusterone

Ecdysteroids as Chemotaxonomic Markers in Zoantharia

Ecdysteroids are a class of polyhydroxylated steroids primarily known as molting hormones in arthropods. espol.edu.ec However, their presence is not limited to terrestrial invertebrates; they have been isolated from a diverse array of marine organisms, including the cnidarian order Zoantharia. espol.edu.ec The distribution of ecdysteroids across this order is remarkably broad, suggesting a deep-seated evolutionary role.

Research has documented the presence of ecdysteroids in six of the seven chemically investigated zoantharian genera: Palythoa, Zoanthus, Parazoanthus, Savalia, Antipathozoanthus, and Terrazoanthus. espol.edu.ec This widespread occurrence has led to the proposal that ecdysteroids could function as chemotaxonomic markers for the entire order Zoantharia. espol.edu.ec While other classes of compounds, such as zoanthamine (B1237179) alkaloids and 2-aminoimidazole derivatives, are also prevalent, the near-ubiquity of the ecdysteroid skeleton is a significant chemotaxonomic feature. espol.edu.ecresearchgate.net The investigation into the chemical makeup of various zoantharians, such as Terrazoanthus onoi, has been driven by the dual goals of discovering new bioactive molecules and identifying potential chemotaxonomic markers to aid in classification. acs.orgespol.edu.ec

Comparative Chemical Profiling of Zoanthusterone Across Species

This compound is a specific ecdysteroid that was first isolated from an unidentified marine zoanthid of the genus Zoanthus, collected off the coast of Thailand. espol.edu.ecacs.org This discovery marked the first report of any ecdysteroids from a Zoanthus species, a significant finding for the chemotaxonomy of the genus. acs.org The chemical investigation of this organism did not yield this compound in isolation; it was found alongside a suite of ten other known ecdysteroids. espol.edu.ecacs.org

The co-occurrence of these specific compounds provides a detailed chemical profile for this particular Zoanthus species. A comparative analysis of this profile against those of other zoantharians reveals significant diversity and specificity. For example, a study of Antipathozoanthus hickmani led to the isolation of a new class of ecdysteroid derivatives named ecdysonelactones, which are characterized by a unique γ-lactone ring fused to the steroid's A-ring. espol.edu.ec This indicates that while different species within Zoantharia produce ecdysteroids, they can biosynthesize structurally unique variations.

Furthermore, the chemical profile of the this compound-producing Zoanthus sp. contrasts with that of other genera. For example, the chemical study of Terrazoanthus onoi from the Tropical Eastern Pacific yielded a new family of 2-aminoimidazole alkaloids named terrazoanthines, alongside other compound classes, but not this compound. acs.orgespol.edu.ec Similarly, investigations into Parazoanthus darwini identified halogenated tyramine (B21549) derivatives. espol.edu.ec This demonstrates that while the broad class of ecdysteroids may mark the order Zoantharia, the presence of specific compounds like this compound, or unique structural variants like ecdysonelactones, can serve as more refined markers at the genus or species level.

The table below details the ecdysteroids that were isolated along with the novel compound this compound from the Zoanthus sp.

| Compound Name | Compound Class |

|---|---|

| This compound | Ecdysteroid |

| Ponasterone A | Ecdysteroid |

| Viticosterone E | Ecdysteroid |

| Integristerone A 25-acetate | Ecdysteroid |

| Ajugasterone C | Ecdysteroid |

| Dacryhainansterone | Ecdysteroid |

| 20-Hydroxyecdysone (B1671079) 2-acetate | Ecdysteroid |

| 2-deoxy-20-hydroxyecdysone (B190948) | Ecdysteroid |

| Ecdysone (B1671078) | Ecdysteroid |

| Inokosterone | Ecdysteroid |

| 20-Hydroxyecdysone | Ecdysteroid |

Future Directions in Zoanthusterone Research

Advanced Biosynthetic Pathway Elucidation via Omics Technologies

The biosynthetic pathway of zoanthusterone in Zoanthus species is currently unknown. However, significant progress in understanding ecdysteroid biosynthesis in arthropods provides a roadmap for future investigations. In insects, the production of the primary molting hormone, 20-hydroxyecdysone (B1671079), involves a series of enzymatic steps catalyzed by cytochrome P450 (CYP450) enzymes, collectively known as the "Halloween genes" (spook, phantom, disembodied, shadow, and shade). researchgate.netreef2reef.commdpi.com These enzymes perform the terminal hydroxylation steps, converting cholesterol into the active hormone. researchgate.net The biosynthetic pathways leading to ecdysteroids in zoantharians are hypothesized to have analogies with these insect pathways, but this remains to be fully assessed. researchgate.net

Future research should leverage advanced "omics" technologies to unravel the genetic and enzymatic machinery responsible for this compound production in Zoanthus. A combined transcriptomic and metabolomic approach, for instance, could identify candidate genes involved in the biosynthesis of flavonoids, alkaloids, and other secondary metabolites. frontiersin.orgunl.edu

Key research approaches would include:

Genomic and Transcriptomic Sequencing: Sequencing the genome and transcriptome of a this compound-producing Zoanthus species would allow for the identification of candidate biosynthetic genes, including orthologs of the insect Halloween genes and other potential steroid-modifying enzymes. nih.govresearchgate.net The integration of these large-scale omics datasets can significantly advance our understanding of specialized metabolism in marine invertebrates.

Differential Gene Expression Analysis: Comparing the transcriptomes of Zoanthus under conditions of high versus low this compound production could pinpoint the specific genes involved in its biosynthesis.

Metabolite Profiling: Detailed analysis of the metabolome of the producing organism will help to identify potential biosynthetic intermediates and shunt products, providing crucial clues to the enzymatic steps involved.

Discovery of Novel Biological Activities in Non-Mammalian Systems

While ecdysteroids are well-known for their role as molting hormones in arthropods, their biological activities in other non-mammalian systems are less explored. nih.govredalyc.org Extracts from Zoanthus and related species have demonstrated a range of biological effects, including neuroprotective and anti-inflammatory activities, but these have often been attributed to other classes of compounds like alkaloids. espol.edu.ecplos.org The specific contribution of this compound to these activities, and its potential effects on other organisms, remains an open question.

Future research should focus on screening pure this compound for a wide range of biological activities in diverse non-mammalian model organisms. This could reveal novel therapeutic leads or provide insights into its ecological function.

Potential areas of investigation include:

Antiviral Activity: Ecdysteroids from Zoanthus spp. have shown inhibitory activity against the dengue virus, with molecular docking studies suggesting that they may block the viral polymerase channel. researchgate.net this compound should be specifically tested for its antiviral potential against a broad range of viruses affecting non-mammalian hosts.

Neuroactivity in Invertebrates: The venoms of zoanthids are known to contain neurotoxins that target ion channels. mdpi.comnih.gov While often peptide-based, the potential for ecdysteroids like this compound to modulate neuronal function in other marine invertebrates should be investigated.

Developmental Effects on Marine Organisms: As a steroid hormone analog, this compound could potentially interfere with the developmental processes of other marine invertebrates, a hypothesis with significant ecological implications.

Exploration of Bioinspired Synthetic Routes

The complex, highly functionalized structure of ecdysteroids presents a significant challenge for chemical synthesis. espol.edu.ec While total synthesis of some ecdysteroids has been achieved, the processes are often lengthy and low-yielding. espol.edu.ec Bioinspired synthesis, which mimics the likely biosynthetic steps occurring in nature, offers a more efficient and elegant approach to accessing these complex molecules. scispace.com

Future research should aim to develop a bioinspired total synthesis of this compound. This would not only provide a sustainable source of the compound for further biological testing but could also lead to the synthesis of novel analogs with improved activity.

Key steps in this research direction would include:

Identification of a Suitable Precursor: A readily available steroid starting material would be required.

Mimicking Biosynthetic Transformations: The synthetic strategy would aim to replicate the key enzymatic reactions, such as the specific hydroxylations and oxidations, that are predicted to occur in the natural biosynthetic pathway.

Development of Novel Synthetic Methodologies: The unique structural features of this compound may necessitate the development of new chemical reactions and strategies.

Investigation of Ecological Interplay and Chemical Ecology

The production of a diverse array of secondary metabolites by sessile marine invertebrates like Zoanthus is often linked to their ecological interactions. interesjournals.org These compounds can serve as chemical defenses against predators, competitors, and fouling organisms. interesjournals.orgnih.gov Ecdysteroids in plants (phytoecdysteroids) are thought to deter insect predation, and it is plausible that this compound plays a similar defensive role in its marine environment. espol.edu.ec

Future research should focus on elucidating the specific ecological role of this compound for the producing Zoanthus species. This will provide a deeper understanding of the chemical ecology of coral reef ecosystems.

Potential research avenues include:

Antifeedant Assays: Testing the ability of this compound to deter feeding by common predators of Zoanthus, such as various fish and invertebrates.

Allelopathic Studies: Investigating whether this compound is released into the environment and affects the growth or settlement of competing organisms, such as other corals or algae. nio.res.in Some studies have shown that sponges can produce compounds that cause bleaching in aggressive zoanthids, highlighting the complex chemical warfare on reefs. researchgate.net

Localization Studies: Determining the specific location of this compound within the tissues of the Zoanthus polyp could provide clues to its function (e.g., concentration in the outer layers might suggest a role in surface defense).

Enzyme Discovery and Biocatalysis Potential

The enzymes responsible for the biosynthesis of this compound represent a potential treasure trove for biocatalysis. The high regio- and stereoselectivity of enzymes like the CYP450s involved in ecdysteroid biosynthesis makes them attractive tools for the synthesis of complex steroids. researchgate.netresearchgate.net

Future research should aim to identify, isolate, and characterize the specific enzymes from the this compound biosynthetic pathway. These enzymes could then be harnessed for biotechnological applications.

Key research objectives include:

Heterologous Expression and Functional Characterization: Once candidate genes are identified through omics approaches, they can be expressed in a suitable host organism (e.g., yeast or bacteria) to confirm their enzymatic function.

Substrate Specificity Studies: Determining the range of substrates that these enzymes can act upon could open up possibilities for the biocatalytic production of a variety of novel steroid compounds.

Enzyme Engineering: Modern protein engineering techniques could be used to alter the properties of these enzymes, for example, to improve their stability or to change their substrate specificity, further expanding their utility.

Target Identification and Mechanistic Characterization at the Molecular Level

Understanding how a bioactive molecule exerts its effects at the molecular level is crucial for its development as a therapeutic agent or scientific tool. In insects, the primary molecular target of ecdysteroids is the ecdysteroid receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). nih.gov This complex then binds to DNA and regulates gene expression. nih.gov

While it is likely that this compound interacts with the EcR/USP complex in arthropods, its molecular targets in other organisms are unknown. Recent in silico studies and experimental work on other ecdysteroids suggest potential interactions with mammalian receptors, including the mineralocorticoid receptor and the MAS receptor, which is involved in the renin-angiotensin system. interesjournals.orgbiorxiv.org

Future research should focus on definitively identifying the molecular targets of this compound and elucidating its mechanism of action.

Key experimental approaches include:

Affinity-Based Methods: Using tagged this compound molecules to "fish" for binding partners in cell lysates.

Computational Docking Studies: In silico modeling can predict the binding of this compound to the three-dimensional structures of potential protein targets. researchgate.netresearchgate.net

Cell-Based Reporter Assays: These assays can be used to determine if this compound activates specific signaling pathways within cells.

X-ray Crystallography: Obtaining a crystal structure of this compound bound to its target protein would provide the ultimate proof of interaction and detailed mechanistic insights.

Q & A

Q. What methodologies are recommended for the initial chemical characterization of Zoanthusterone?

To characterize this compound, employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation . Pair this with High-Performance Liquid Chromatography (HPLC) to assess purity and identify co-eluting impurities. For novel compounds, include X-ray crystallography to confirm stereochemistry, as emphasized in protocols for new compound validation .

Q. How should researchers design experiments to evaluate this compound’s biological activity in vitro?

Use dose-response assays with appropriate controls (e.g., vehicle and positive/negative controls). Prioritize cell lines relevant to the hypothesized mechanism (e.g., cancer cell lines for cytotoxicity studies). Replicate experiments in triplicate, and apply statistical tools like ANOVA to assess significance. Include IC₅₀ calculations and validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) . Document all protocols in detail to ensure reproducibility .

Q. What are the best practices for synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Adopt a modular synthesis approach, varying functional groups systematically. Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalysts) and minimize side products . Characterize intermediates at each step via thin-layer chromatography (TLC) and LC-MS. For SAR, ensure derivatives are >95% pure (by HPLC) before biological testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a meta-analysis of existing data, stratifying by experimental variables (e.g., cell type, concentration ranges, assay endpoints). Use statistical tools like funnel plots to identify publication bias or heterogeneity . Replicate conflicting studies under standardized conditions, controlling for variables such as solvent choice (e.g., DMSO concentration) and incubation time. Cross-validate results using in vivo models or patient-derived cells .

Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action at the molecular level?

Apply CRISPR-Cas9 gene editing to knockout putative targets in cellular models. Use proteomics (e.g., SILAC labeling) or transcriptomics (RNA-seq) to identify differentially expressed pathways. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in situ target engagement, employ cellular thermal shift assays (CETSA) .

Q. How should longitudinal studies on this compound’s ecological impact be structured to ensure robustness?

Implement a stratified sampling strategy across multiple ecosystems, monitoring this compound concentrations via LC-MS/MS. Pair this with metagenomic sequencing to assess microbiome shifts. Use longitudinal mixed-effects models to account for temporal and spatial variability . Include abiotic factors (pH, temperature) as covariates in statistical analyses .

Q. What computational approaches are effective for predicting this compound’s pharmacokinetic properties?

Utilize molecular docking (AutoDock Vina) to predict binding affinities to proteins like cytochrome P450 enzymes. Apply physiologically based pharmacokinetic (PBPK) modeling using software such as GastroPlus. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Considerations

Q. How to optimize assay conditions for this compound in heterogeneous biological matrices?

Perform matrix normalization using internal standards (e.g., stable isotope-labeled analogs). Validate recovery rates via spike-and-recovery experiments. For complex matrices (e.g., plasma), employ solid-phase extraction (SPE) prior to LC-MS analysis. Document limits of detection (LOD) and quantification (LOQ) in each matrix .

Q. What strategies mitigate batch-to-batch variability in this compound production during scale-up?

Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via risk assessment. Use real-time monitoring (e.g., PAT tools) for key steps like crystallization. Establish acceptance criteria for raw materials (e.g., solvent purity) and intermediate products .

Q. How to address ethical challenges in human subject research involving this compound derivatives?

Design trials with explicit informed consent protocols, detailing potential risks (e.g., hepatotoxicity). Use blinded randomization and placebo arms to minimize bias. Submit protocols to institutional review boards (IRBs) for approval, ensuring compliance with Declaration of Helsinki guidelines .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Apply four-parameter logistic (4PL) models for sigmoidal curves. Use Bayesian hierarchical models for heterogeneous datasets. Report R² values, confidence intervals, and goodness-of-fit metrics. For non-parametric data, employ Wilcoxon signed-rank tests .

Q. How to standardize data reporting for this compound research to enhance cross-study comparability?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Publish raw data in repositories like ChEMBL or Zenodo with standardized metadata (e.g., SMILES strings, assay conditions). Follow CONSORT guidelines for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.